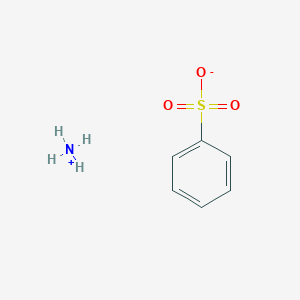
Ammonium benzenesulphonate
Descripción general
Descripción
Ammonium benzenesulphonate is a compound that is related to benzenesulfonic acid . It is often stored in an inert atmosphere at 2-8°C . It is used in various applications, including as a coordination and passivation molecule in perovskite to improve film quality and reduce defect densities .
Chemical Reactions Analysis
Ammonium benzenesulphonate is used in perovskite to improve film quality and reduce defect densities . It can form an intermediate phase with precursor materials to decrease the crystallization rate and passivate both cationic and anionic defects at grain boundaries due to its zwitterionic structure .Aplicaciones Científicas De Investigación
Photovoltaic Applications
Ammonium benzenesulfonate (ABS) has been utilized as a coordination and passivation molecule in perovskite solar cells. It helps to improve film quality and reduce defect densities. ABS forms an intermediate phase with precursor materials, which slows down the crystallization rate and passivates both cationic and anionic defects at grain boundaries. This results in a significant reduction in trap density, leading to suppressed non-radiative recombination and elongated carrier lifetimes .
Energy Storage
In the field of energy storage, particularly for lithium-sulfur batteries , ABS acts as an electrolyte additive. It helps to dissolve insulating solid short-chain polysulfides, alleviating the interface problem of electrodes and preventing the irreversible loss of active materials. This contributes to improved cyclic stability and battery life, especially under conditions of high sulfur loading and low electrolyte-sulfur ratio .
Mecanismo De Acción
Target of Action
Ammonium benzenesulfonate primarily targets insulating solid short-chain polysulfides (Li2S2/Li2S) in lithium-sulfur (Li-S) batteries . It also interacts with precursor materials in perovskite solar cells .
Mode of Action
Ammonium benzenesulfonate acts as a soluble ammonium salt that can dissolve Li2S in the ether electrolyte . This is due to the inductive effect of the NH4+ cation and O atom on the Li-S bond . In perovskite solar cells, it serves as a coordination and passivation molecule, forming an intermediate phase with precursor materials to decrease the crystallization rate . It also passivates both cationic and anionic defects at grain boundaries due to its zwitterionic structure .
Biochemical Pathways
The addition of ammonium benzenesulfonate can increase the dissociation degree of long-chain polysulfides, improving the diffusion rate and reaction kinetics of active substances .
Pharmacokinetics
Its solubility in ether electrolyte suggests that it may have good bioavailability in specific environments .
Result of Action
The introduction of ammonium benzenesulfonate into Li-S batteries and perovskite solar cells leads to several beneficial effects. In Li-S batteries, it helps alleviate the interface problem of electrodes and the irreversible loss of active materials . It also regulates the deposition behavior of soluble Li2S from 2D to 3D, which is conducive to the more effective use of the conductive surface . In perovskite solar cells, it improves the film quality and reduces defect densities .
Action Environment
The action of ammonium benzenesulfonate is influenced by environmental factors. For instance, in an ambient environment with ≈30% humidity, the moisture and oxygen tolerance of unencapsulated devices enhanced with ammonium benzenesulfonate are improved, with only 15% degradation of the initial efficiency after storage for 1400 h .
Direcciones Futuras
Ammonium benzenesulphonate has been used in perovskite solar cells to improve film quality and reduce defect densities . This strategy offers a simple method to fabricate high-quality and low-defect perovskite films, demonstrating the potential of these high-performance perovskite solar cells for large-scale production .
Propiedades
IUPAC Name |
azane;benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S.H3N/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLOCCUNZXBJFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98-11-3 (Parent) | |
| Record name | Benzenesulfonic acid, ammonium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019402643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium benzenesulfonate | |
CAS RN |
19402-64-3 | |
| Record name | Ammonium benzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19402-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, ammonium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019402643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of ammonium benzenesulphonate in the synthesis of guanidine benzenesulphonate?
A1: The research paper highlights a novel method for synthesizing guanidine benzenesulphonate. [] This method utilizes ammonium benzenesulphonate as a reagent, along with urea and ammonium sulphamate, to achieve yields exceeding 70%. [] While the exact mechanism is not fully elucidated in the abstract, the presence of ammonium benzenesulphonate is clearly crucial for the reaction to proceed efficiently. This suggests its potential role in the formation of key intermediates or in driving the equilibrium towards guanidine benzenesulphonate production. Further investigation into the reaction mechanism and the specific role of ammonium benzenesulphonate would be valuable.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)








